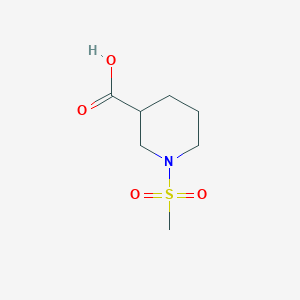1-(Methylsulfonyl)piperidine-3-carboxylic acid
CAS No.: 702670-29-9
Cat. No.: VC3997295
Molecular Formula: C7H13NO4S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 702670-29-9 |
|---|---|
| Molecular Formula | C7H13NO4S |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | 1-methylsulfonylpiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H13NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
| Standard InChI Key | JYNPFTCJJVIWTD-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCCC(C1)C(=O)O |
| Canonical SMILES | CS(=O)(=O)N1CCCC(C1)C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
The molecular formula of 1-(methylsulfonyl)piperidine-3-carboxylic acid is C₇H₁₃NO₄S, with a molecular weight of 207.25 g/mol . Its IUPAC name, 1-methylsulfonylpiperidine-3-carboxylic acid, reflects the substitution pattern on the piperidine ring. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point (Predicted) | 390.8 ± 52.0°C | |
| Density (Predicted) | 1.40 ± 0.1 g/cm³ | |
| Canonical SMILES | CS(=O)(=O)N1CCCC(C1)C(=O)O | |
| InChI Key | JYNPFTCJJVIWTD-UHFFFAOYSA-N |
The compound’s structure features a piperidine ring with a methylsulfonyl group (–SO₂CH₃) at the nitrogen atom and a carboxylic acid (–COOH) at the 3-position. This combination enhances both hydrophilicity and hydrogen-bonding capacity, making it suitable for interactions with biological targets .
Synthesis and Manufacturing
Industrial production of 1-(methylsulfonyl)piperidine-3-carboxylic acid typically involves a multi-step synthesis starting from piperidine derivatives. While detailed protocols are proprietary, general methodologies include:
Key Synthetic Routes
-
Sulfonation of Piperidine: Reaction of piperidine with methanesulfonyl chloride under basic conditions introduces the methylsulfonyl group.
-
Carboxylic Acid Introduction: Oxidation of a 3-hydroxymethyl or 3-cyanomethyl substituent on the piperidine ring yields the carboxylic acid moiety.
A representative reaction sequence is:
Industrial-scale production often employs continuous flow reactors to optimize yield and purity, with final purification via recrystallization or column chromatography .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a building block in synthesizing bioactive molecules. For example:
-
Protease Inhibitors: The sulfonyl group mimics transition states in enzymatic reactions, enabling inhibition of serine proteases .
-
CNS-Targeting Drugs: The piperidine scaffold is prevalent in neuromodulators due to its blood-brain barrier permeability .
Material Science
Its polar groups facilitate use in:
-
Ionic Liquids: As a component in sulfolane-based solvents for electrolyte applications.
-
Coordination Polymers: Carboxylic acid moieties bind metal ions to form porous frameworks .
Future Research Directions
Despite its utility, gaps persist in understanding its full potential:
-
Catalytic Applications: Exploration as a ligand in asymmetric catalysis.
-
Biological Screening: Systematic studies on antimicrobial or anticancer activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume